![molecular formula C9H13NO2 B13199734 [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13199734.png)
[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol: is an organic compound featuring a cyclobutyl ring substituted with a methyl group, an oxazole ring, and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylcyclobutanone with hydroxylamine to form the corresponding oxime, followed by cyclization with a suitable reagent to form the oxazole ring. The final step involves the reduction of the oxazole intermediate to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can undergo reduction under specific conditions to form the corresponding amine.
Substitution: The methyl group on the cyclobutyl ring can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]carboxylic acid.
Reduction: Formation of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its oxazole ring.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Biomolecular Interactions: Studied for its interactions with biomolecules such as proteins and nucleic acids.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.
Industry:
Material Science: Used in the development of novel materials with specific properties.
Chemical Manufacturing: Employed as a building block in the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism of action of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methanol group can form hydrogen bonds with biomolecules, enhancing its binding affinity. The cyclobutyl ring provides structural rigidity, contributing to the compound’s stability and specificity.
Vergleich Mit ähnlichen Verbindungen
[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]amine: Similar structure but with an amine group instead of methanol.
[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]carboxylic acid: Similar structure but with a carboxylic acid group instead of methanol.
[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]aldehyde: Similar structure but with an aldehyde group instead of methanol.
Uniqueness: The presence of the methanol group in [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol provides unique reactivity and binding properties compared to its analogs. This makes it particularly useful in applications where hydrogen bonding and specific interactions with biomolecules are crucial.
Eigenschaften
Molekularformel |
C9H13NO2 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
[2-(3-methylcyclobutyl)-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C9H13NO2/c1-6-2-7(3-6)9-10-4-8(5-11)12-9/h4,6-7,11H,2-3,5H2,1H3 |
InChI-Schlüssel |
PJHNABYJZDUZID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C1)C2=NC=C(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


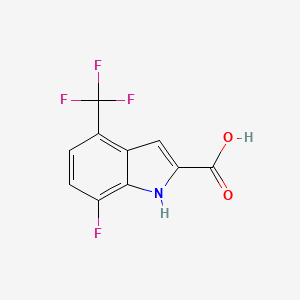
![1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B13199663.png)

![6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine](/img/structure/B13199670.png)

![Methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199684.png)
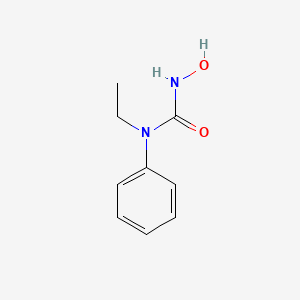


![Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199716.png)
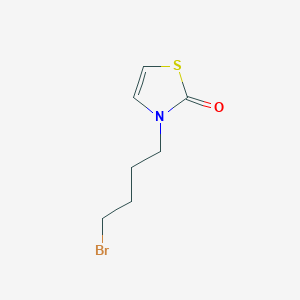
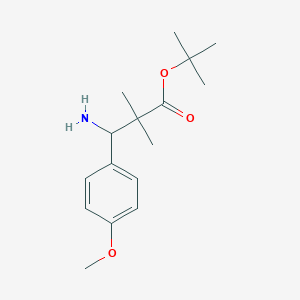
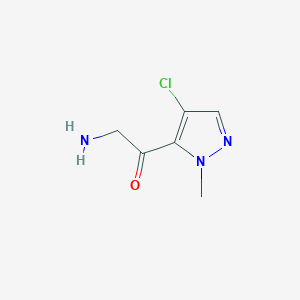
![N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide](/img/structure/B13199736.png)
